molecular formula C12H5Br5O B179437 2,3,4,5,6-Pentabromodiphenyl ether CAS No. 32534-81-9

2,3,4,5,6-Pentabromodiphenyl ether

Cat. No. B179437
CAS RN: 32534-81-9
M. Wt: 564.7 g/mol
InChI Key: ACRQLFSHISNWRY-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentabromodiphenyl ether, also known as pentabromodiphenyl oxide, is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is a global, persistent, and toxic contaminant used in various consumer products .


Molecular Structure Analysis

The molecular formula of 2,3,4,5,6-Pentabromodiphenyl ether is C12H5Br5O . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

2,3,4,5,6-Pentabromodiphenyl ether is a halogenated organic compound and is very unreactive .


Physical And Chemical Properties Analysis

2,3,4,5,6-Pentabromodiphenyl ether is a viscous white to amber-colored liquid . It has a density of 2.25-2.28 g/cm^3 , a melting point of -7 to 3 °C , and is insoluble in water . It decomposes at its boiling point .

Scientific Research Applications

Flame Retardancy in Consumer Products

2,3,4,5,6-Pentabromodiphenyl ether is used as a Brominated flame retardant (BFR) in various consumer products to slow down or inhibit combustion. This application is crucial for enhancing fire safety in everyday items .

Construction Material Safety

PBDEs are incorporated into potentially flammable construction materials. Their flame-retardant capabilities are essential for improving fire safety standards in building materials .

Analytical Methods in Environmental Science

The compound is involved in the development of analytical methods for environmental science. For instance, it’s used in processes to remove traces of sulfur from sediment samples .

Health Impact Studies

Recent studies have shown that exposure to PBDEs can cause spermatogenic injuries in mice, which is significant for understanding the potential health impacts of these substances on humans .

Endocrine System Research

There is increasing evidence that PBDEs have endocrine-disrupting effects. They perturb the homeostasis of sex hormones and can adversely affect the reproductive system. This research is vital for assessing the risks associated with exposure to these chemicals .

Safety and Hazards

2,3,4,5,6-Pentabromodiphenyl ether is toxic and persistent . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies .

Future Directions

Due to their toxicity and persistence, the industrial production of PBDEs is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRQLFSHISNWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Record name PENTABROMODIPHENYL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20846
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548894
Record name 1,2,3,4,5-Pentabromo-6-phenoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pentabromodiphenyl oxide is an amber solid. (NTP, 1992)
Record name PENTABROMODIPHENYL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20846
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (< 1mg/ml at 68.9 °F) (NTP, 1992)
Record name PENTABROMODIPHENYL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20846
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS RN

32534-81-9, 189084-65-9
Record name PENTABROMODIPHENYL OXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20846
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,3,4,5,6-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,5-Pentabromo-6-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L01G821E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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